2-(4-Methoxyphenyl)azetidine

Vue d'ensemble

Description

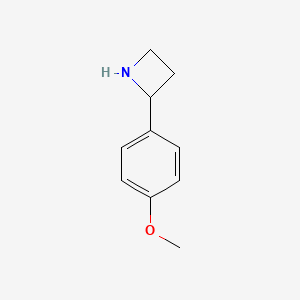

2-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Cyclization: One common method for synthesizing azetidines, including this compound, is through cyclization reactions.

Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an azetidine moiety.

Industrial Production Methods:

- Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details on industrial methods for this compound are less documented but likely follow similar principles as laboratory synthesis.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Mécanisme D'action

Target of Action

Azetidines, the class of compounds to which 2-(4-methoxyphenyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as building blocks for polyamines, which have many applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Mode of Action

This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in the synthesis of polyamines . Polyamines are involved in various biochemical pathways and have downstream effects such as antibacterial and antimicrobial activity, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Pharmacokinetics

Azetidines are known to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .

Result of Action

Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .

Action Environment

The reactivity of azetidines, including this compound, can be triggered under appropriate reaction conditions .

Analyse Biochimique

Biochemical Properties

2-(4-Methoxyphenyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The ring strain in this compound facilitates its interaction with nucleophiles, leading to the formation of stable adducts. This compound has been shown to interact with enzymes involved in polymerization processes, such as those responsible for the synthesis of polyamines . Additionally, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance the O-GlcNAcylation of mitochondrial proteins, which is a pro-survival pathway . This modification can lead to increased cell survival and improved cellular function under stress conditions. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing cell survival and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active intermediates . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in various cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, allowing it to exert its biochemical effects in a targeted manner .

Applications De Recherche Scientifique

2-(4-Methoxyphenyl)azetidine has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Uniqueness:

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRQFXJWMOUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.